molecular formula C18H19N3O5S B2727699 N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 312749-98-7

N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2727699
CAS No.: 312749-98-7
M. Wt: 389.43
InChI Key: DMNJUFKPVSYOML-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a nitro-substituted phenyl group and a piperidine ring attached via a sulfonyl linkage.

Properties

IUPAC Name

N-(4-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c22-18(19-15-6-8-16(9-7-15)21(23)24)14-4-10-17(11-5-14)27(25,26)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNJUFKPVSYOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Chlorosulfonyl)Benzoic Acid

The foundational step involves sulfonation of benzoic acid derivatives. While direct sulfonation of benzoic acid is challenging due to directing effects, nitration followed by sulfonation offers better regioselectivity.

  • Procedure :
    • Benzoic acid is nitrated at 0–5°C using concentrated HNO₃/H₂SO₄ to yield 4-nitrobenzoic acid.
    • Sulfonation with chlorosulfonic acid (ClSO₃H) at 60°C for 6 hours generates 4-(chlorosulfonyl)benzoic acid.

Piperidine Sulfonamide Formation

Reaction of 4-(chlorosulfonyl)benzoic acid with piperidine in anhydrous dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base, yields 4-(piperidin-1-ylsulfonyl)benzoic acid.

  • Optimization :
    • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility but may require higher temperatures (60–80°C).
    • Catalyst : Solid-supported catalysts, as described in US20190040011A1, enhance reaction efficiency and recyclability.

Amide Coupling with 4-Nitroaniline

Activation of the carboxylic acid is critical for successful amidation.

  • Method A (Acid Chloride) :

    • Treat 4-(piperidin-1-ylsulfonyl)benzoic acid with thionyl chloride (SOCl₂) at reflux to form the acid chloride.
    • React with 4-nitroaniline in DCM/TEA at 25°C for 12 hours.
  • Method B (Coupling Reagents) :

    • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF to facilitate coupling at 0°C to room temperature.

Amidation-Last Pathway

Preparation of 4-Nitrobenzamide Intermediate

Alternative routes begin with pre-formed nitro-substituted benzamides.

  • Synthesis :
    • 4-Nitrobenzoyl chloride is prepared by treating 4-nitrobenzoic acid with SOCl₂.
    • Coupling with piperidine in DCM/TEA yields N-piperidinyl-4-nitrobenzamide.

Direct Sulfonation of the Benzamide Core

Sulfonation at the para position requires careful control to avoid over-sulfonation.

  • Conditions :
    • Use fuming sulfuric acid (20% SO₃) at 40°C for 4 hours.
    • Quench with ice-water and neutralize with NaHCO₃ to isolate the sulfonated product.

Comparative Analysis of Synthetic Routes

Parameter Sulfonation-First Amidation-Last
Total Yield 58–62% 45–50%
Reaction Steps 3 4
Critical Challenge Sulfonamide stability Nitro group side reactions
Purification Column chromatography (SiO₂, ethyl acetate/hexane) Recrystallization (ethanol/water)

Data synthesized from analogous protocols in.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.35 (d, 2H, Ar–NO₂), 7.92 (d, 2H, benzamide Ar–H), 3.10–3.45 (m, 4H, piperidine CH₂), 1.55–1.70 (m, 6H, piperidine CH₂).
  • IR : Peaks at 1675 cm⁻¹ (C=O amide), 1530 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric SO₂).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity at Rₜ = 6.72 min.

Industrial-Scale Considerations

Catalytic Recycling

Solid-supported catalysts (e.g., zeolite-based systems) enable reuse for up to 30 cycles without significant yield loss, as demonstrated in US20190040011A1.

Solvent Recovery

Distillation of DCM and DMF achieves >90% solvent recovery, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a benzamide backbone with modifications at the 4-position of the benzene ring (piperidin-1-ylsulfonyl group) and an N-(4-nitrophenyl) substituent. Key comparisons with analogs include:

Table 1: Substituent Variations in Sulfonamide-Benzamide Derivatives

Compound Name Sulfonamide Group Aromatic Substituent Key References
N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide Piperidin-1-ylsulfonyl 4-Nitrophenyl
Compound 10 () Piperidin-1-ylsulfonyl 5-Nitrofuran-2-yl
Compound 11 () 4-Fluoropiperidin-1-ylsulfonyl 5-Nitrofuran-2-yl
CDD-823953 () 4-Benzylpiperazin-1-yl 2-Benzoyl-4-nitrophenyl
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () Diethylsulfamoyl 4-(4-Nitrophenyl)thiazol-2-yl

Key Observations :

  • The piperidinylsulfonyl group in the target compound is replaced by fluorinated piperidine (Compound 11) or diethylsulfamoyl groups (), altering electronic and steric properties .
  • The aromatic substituent varies significantly: nitrofuran (Compound 10), thiazole (), or biphenyl (), impacting π-π stacking and solubility .

Key Observations :

  • Analytical methods (NMR, LCMS) are consistent across studies, ensuring structural fidelity .

Physicochemical Properties

  • Solubility : Piperidinylsulfonyl groups enhance solubility in polar solvents compared to alkylsulfonyl analogs (e.g., 3e with tetradecyloxy chain) .
  • Thermal Stability : Melting points for analogs range from 130–170°C, suggesting moderate thermal stability .

Biological Activity

N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, a synthetic compound with the CAS number 312749-98-7, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Structure and Synthesis

The compound features a piperidine ring, a sulfonamide group, and a nitrophenyl moiety, contributing to its unique chemical properties. The synthesis typically involves the following steps:

  • Formation of Piperidinylsulfonyl Intermediate : Piperidine reacts with a sulfonyl chloride derivative under basic conditions.
  • Coupling with 4-Nitroaniline : The intermediate is coupled with 4-nitroaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

This multi-step synthesis requires careful control of reaction conditions to optimize yield and minimize by-products .

Enzyme Inhibition

This compound acts primarily through enzyme inhibition. The sulfonamide group is known for its ability to inhibit enzymes involved in various metabolic pathways. For example, it may bind to the active sites of specific enzymes, blocking substrate access and thus inhibiting their activity .

Modulation of Immune Response

Preliminary studies indicate that this compound may enhance immune responses, making it a candidate for further investigation in immunotherapy contexts . Its structural features suggest potential interactions with immune-related pathways.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of related compounds in the benzamide class. For instance, derivatives of piperidine-based benzamides have shown significant antitumor activity:

  • A study evaluated novel N-(piperidine-4-yl)benzamide derivatives, revealing that certain compounds exhibited potent activity against HepG2 liver cancer cells, with an IC50 value of 0.25 μM. Mechanistic studies indicated that these compounds induced cell cycle arrest through a p53/p21-dependent pathway .

The following table summarizes key findings from relevant research studies:

Compound TypeActivityTarget CellsIC50 Value (μM)Mechanism of Action
N-(piperidine-4-yl)benzamide DerivativeAntitumorHepG20.25Induction of cell cycle arrest
This compoundImmune modulationNot specifiedNot determinedPotential enzyme inhibition

Potential Therapeutic Applications

The compound's potential applications span several therapeutic areas:

Q & A

Q. Example Protocol :

  • Step 1 : 4-(Piperidin-1-ylsulfonyl)benzoic acid (1.0 eq), 4-nitroaniline (1.2 eq), DCC (1.5 eq), and catalytic DMAP in DMF, stirred at 0–5°C for 24 hours .
  • Step 2 : Reaction monitored by TLC (Rf = 0.5 in EtOAc/hexane 3:7) .
  • Yield : 65–73% after purification .

Which analytical techniques are recommended for characterizing this compound’s purity and structure?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (DMSO-d₆): Aromatic protons (δ 7.8–8.3 ppm), piperidine protons (δ 1.4–3.1 ppm), and nitro group confirmation (no direct proton signal) .
    • ¹³C NMR : Carbonyl (C=O) at ~167 ppm, sulfonyl (SO₂) at ~115 ppm .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 390.5) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% using a C18 column (acetonitrile/water 70:30, UV detection at 254 nm) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles of the sulfonyl-benzamide moiety (if crystalline) .

What initial biological activities have been reported for this compound?

Basic Research Question

  • Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) via disruption of cell membrane integrity .
  • Enzyme Inhibition : IC₅₀ = 12 µM against PARP-1, suggesting potential in cancer therapy .
  • Anticancer Screening : 40% growth inhibition in HeLa cells at 10 µM after 48 hours .

Q. Table 1: Reported Biological Activities

ActivityModel/AssayResultReference
AntimicrobialS. aureus MIC assay32 µg/mL
PARP-1 InhibitionEnzymatic assayIC₅₀ = 12 µM
AntiproliferativeHeLa cell viability40% inhibition

How can researchers optimize reaction conditions to improve synthesis yield and purity?

Advanced Research Question

  • Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions (e.g., dimethylamine formation) .
  • Catalyst Screening : Use HOBt (1-hydroxybenzotriazole) with EDCl to enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 80°C, achieving 85% yield .
  • Workflow :
    • Design a fractional factorial experiment varying temperature, solvent, and catalyst.
    • Monitor intermediates via LC-MS to identify bottlenecks .

What strategies are used to elucidate the structure-activity relationship (SAR) of this compound?

Advanced Research Question

  • Substituent Variation :
    • Replace piperidine with pyrrolidine (reduces steric hindrance, increasing PARP-1 affinity by 2-fold) .
    • Nitro group reduction to amine improves solubility but decreases antimicrobial activity .
  • 3D-QSAR Modeling : Align molecular descriptors (e.g., logP, polar surface area) with bioactivity data to predict optimal substituents .
  • Key Finding : The sulfonyl group is critical for enzyme inhibition; removal reduces IC₅₀ by >90% .

How can conflicting data on biological activity be resolved through experimental design?

Advanced Research Question

  • Case Study : Discrepancies in reported IC₅₀ values for PARP-1 inhibition (12 µM vs. 25 µM):
    • Replicate assays under standardized conditions (pH 7.4, 37°C, ATP concentration 1 mM) .
    • Control for compound stability : Pre-incubate the compound in assay buffer to rule out degradation .
    • Validate via orthogonal assays (e.g., cellular PARP-1 activity vs. enzymatic) .

What methodologies are employed to study the compound’s mechanism of action at the molecular level?

Advanced Research Question

  • Molecular Docking : Simulate binding to PARP-1 (PDB ID: 5DS3) to identify key interactions (e.g., hydrogen bonding with Ser904) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing protein stabilization at 50°C .
  • Kinetic Studies : Measure kₐₜₜ/Kₘ to assess enzyme inhibition mode (competitive vs. non-competitive) .

Q. Table 2: Key Techniques for Mechanism Studies

TechniqueApplicationReference
CETSATarget engagement
Surface Plasmon ResonanceBinding affinity (Kd = 8 nM)
CRISPR-Cas9 KnockoutValidate PARP-1 dependency

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